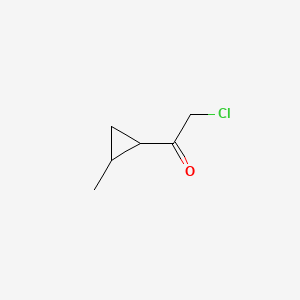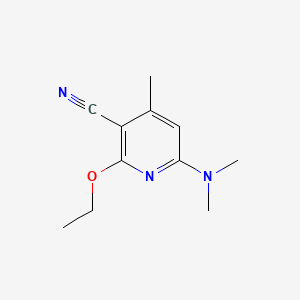![molecular formula C9H7ClN2O2 B594839 methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate CAS No. 1244949-71-0](/img/structure/B594839.png)
methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic molecule that contains both nitrogen and chlorine atoms. It has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is not fully understood. However, it has been suggested that this compound acts as an inhibitor of various enzymes by binding to the ATP-binding site. This binding prevents the enzyme from functioning correctly, leading to inhibition of its activity. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to cell death. This compound has also been investigated for its potential use as a fluorescent probe in biological imaging.
実験室実験の利点と制限
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has several advantages and limitations for lab experiments. One of the advantages is its potential as a fluorescent probe in biological imaging. This compound can be used to visualize specific molecules or structures in living cells. Another advantage is its potential as an inhibitor of various enzymes, which can be useful in studying the function of these enzymes. However, one of the limitations of this compound is its potential toxicity, which can affect the results of experiments.
将来の方向性
There are several future directions for the study of Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate. One direction is the investigation of its potential as a therapeutic agent for cancer. This compound has been shown to induce apoptosis in cancer cells, and further research can be done to determine its efficacy in treating different types of cancer. Another direction is the study of its potential as a fluorescent probe in biological imaging. This compound can be modified to target specific molecules or structures, which can be useful in various imaging applications. Finally, further research can be done to understand the mechanism of action of this compound and its potential as an inhibitor of various enzymes.
合成法
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of 4-chloropyridine-2-carboxylic acid with methylamine and triethylorthoformate. This reaction yields this compound as the final product. Other methods involve the use of different reagents and conditions, such as the reaction of 4-chloropyridine-2-carboxylic acid with dimethylformamide dimethyl acetal in the presence of a base.
科学的研究の応用
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has potential applications in various fields of scientific research. It has been studied as a potential inhibitor of various enzymes, including protein kinase C and cyclin-dependent kinases. This compound has also been studied for its potential anticancer properties. In addition, this compound has been investigated for its potential use as a fluorescent probe in biological imaging.
特性
IUPAC Name |
methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6-5(2-3-11-6)8(10)12-7/h2-4,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVGFHICGCRVDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C=CNC2=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670387 |
Source


|
| Record name | Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1244949-71-0 |
Source


|
| Record name | Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1244949-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![D-[1-13C]Erythro-pent-2-ulose](/img/structure/B594759.png)



![(2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B594765.png)



![Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B594776.png)